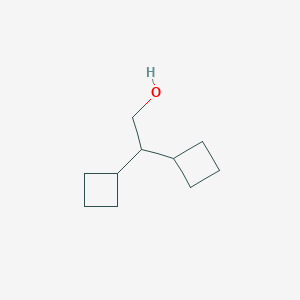

2,2-Dicyclobutylethan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2,2-di(cyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKSWTGZRMFHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclobutane Ring Construction and Functionalization

The core challenge in synthesizing this compound is the formation of two cyclobutyl groups attached to the same carbon atom of an ethan-1-ol moiety. Common approaches involve:

Cyclobutane Precursor Functionalization : Starting from cyclobutane derivatives, ring-opening or substitution reactions introduce ethylene glycol or ethylene oxide units, which can be further converted to ethan-1-ol derivatives. For instance, reaction of cyclobutane derivatives with ethylene oxide in the presence of strong bases (e.g., sodium hydroxide) can yield diols structurally related to this compound.

Grignard Reagent Approaches : Using cyclobutylmagnesium halides as nucleophiles to add to aldehydes or epoxides, followed by hydrolysis, can afford the desired alcohol. This strategy is common for related compounds such as 2-ethyl-1-butanol, where alkyl halides react with magnesium to form Grignard reagents, which then add to paraformaldehyde to form the alcohol after hydrolysis.

Intramolecular Cyclopropanation and Ring Expansion : Although more common in bicycloalkane synthesis, advanced methods involving diazo compounds and transition metal catalysts (e.g., dirhodium tetracarboxylates) enable construction of bicyclic structures, which can be further functionalized to yield cyclobutyl derivatives. For example, α-allyldiazoacetate precursors undergo intramolecular cyclopropanation followed by difluorocarbene insertion to form bicyclo[1.1.1]pentanes, a structurally related system. While this method is more complex, it highlights the synthetic versatility for cyclobutyl-containing compounds.

Specific Synthetic Route Example

A representative synthetic route for this compound involves:

Step 1: Preparation of Cyclobutyl Precursors

Cyclobutane derivatives are reacted with ethylene oxide under basic catalysis to introduce hydroxyl groups. The reaction is typically conducted under controlled temperature to avoid overreaction or polymerization.Step 2: Formation of the this compound Core

The cyclobutyl intermediates are coupled with ethylene oxide or related electrophiles to form the ethan-1-ol backbone bearing two cyclobutyl substituents.Step 3: Purification

Purification methods include distillation under reduced pressure, crystallization, and drying over anhydrous agents. Industrial scale processes optimize these steps to maximize yield and purity.

Reaction Conditions and Catalysts

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclobutane ring functionalization | Cyclobutane derivative + Ethylene oxide + NaOH | Strong base catalysis, controlled temp |

| Grignard formation | Cyclobutyl halide + Mg in ether solvent | Inert atmosphere, dry conditions |

| Addition to electrophile | Grignard reagent + Paraformaldehyde | Cooling to control exotherm |

| Hydrolysis | Acidic aqueous workup | Converts intermediate to alcohol |

| Purification | Distillation under reduced pressure, drying agents | Removes impurities, concentrates product |

Comparative Analysis of Preparation Approaches

| Method | Advantages | Limitations | Typical Yield Range | Purification Complexity |

|---|---|---|---|---|

| Cyclobutane + Ethylene Oxide | Straightforward, uses commercially available reagents | Requires strong base, possible side reactions | 60–70% | Moderate (distillation) |

| Grignard Reaction | High selectivity, versatile for various substituents | Sensitive to moisture, requires inert atmosphere | 65–75% | Moderate to high |

| Intramolecular Cyclopropanation + Carbene Insertion | Enables complex bicyclic structures, high enantioselectivity | Multi-step, requires expensive catalysts | Variable (moderate) | High (chromatography) |

Research Findings and Notes

The use of strong bases such as sodium hydroxide facilitates ring-opening of ethylene oxide by cyclobutane derivatives, enabling the formation of diol structures related to this compound.

Grignard reagents derived from cyclobutyl halides provide a robust method for carbon-carbon bond formation with aldehydes or epoxides, allowing for the introduction of the ethan-1-ol moiety.

Advanced catalytic methods involving diazo compounds and rhodium catalysts have been shown to efficiently generate bicycloalkane frameworks, which may be adapted for synthesizing cyclobutyl-substituted alcohols, though these are more specialized and less common for this compound specifically.

Industrial synthesis emphasizes continuous flow reactors and optimized purification to enhance yield and scalability, though detailed industrial protocols are proprietary and less frequently disclosed.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|

| Cyclobutane ring opening with ethylene oxide | Cyclobutane derivative, ethylene oxide, NaOH | 60–70 | >99 | Laboratory & Industrial |

| Grignard reagent addition to paraformaldehyde | Cyclobutyl halide, Mg, paraformaldehyde | 65–75 | >99 | Laboratory & Industrial |

| One-pot intramolecular cyclopropanation + carbene insertion | α-allyldiazoacetate, Rh catalyst, difluorocarbene | Variable | High (enantioselective) | Research scale |

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dicyclobutylethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

Oxidation: Cyclobutyl ketone or aldehyde derivatives.

Reduction: Cyclobutyl ethane.

Substitution: Cyclobutyl halides.

Wissenschaftliche Forschungsanwendungen

2,2-Dicyclobutylethan-1-ol is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential functional uses. This article explores its applications across multiple fields, including organic chemistry, materials science, and medicinal chemistry.

Structural Features

- Molecular Formula : C${10}$H${16}$O

- Molecular Weight : 160.24 g/mol

- Functional Groups : Alcohol (-OH) group, which is pivotal in its reactivity and interaction with other compounds.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in the development of pharmaceuticals and agrochemicals.

Catalysis

The compound has been explored as a catalyst in several organic reactions. Its unique structure allows it to stabilize transition states, thus enhancing reaction rates and selectivity. Research indicates that dicyclobutyl derivatives can facilitate reactions such as:

- Aldol Condensation : Enhancing yields in the formation of β-hydroxy aldehydes.

- Michael Additions : Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Polymer Chemistry

Due to its unique mechanical properties, this compound is being investigated for use in polymer synthesis. It can act as a monomer or cross-linking agent in the production of:

- Thermosetting Resins : Providing enhanced thermal stability and mechanical strength.

- Elastomers : Contributing to flexibility and resilience in rubber-like materials.

Coatings and Adhesives

The incorporation of this compound into coating formulations improves adhesion properties and resistance to environmental degradation. Its hydrophobic nature enhances water repellency in coatings used for outdoor applications.

Drug Development

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. Some studies have focused on:

- Antimicrobial Properties : Investigating its efficacy against various bacterial strains.

- Anti-inflammatory Effects : Exploring its role in reducing inflammation markers in vitro.

Structure-Activity Relationship Studies

The compound is utilized in SAR studies to design new pharmaceuticals with improved efficacy and reduced side effects. Its structural features are analyzed to understand how modifications can enhance biological activity.

Case Study 1: Synthesis of Antiviral Agents

A recent study demonstrated the use of this compound as an intermediate in synthesizing antiviral compounds targeting viral replication mechanisms. The synthesized compounds showed promising results in inhibiting viral activity in vitro.

Case Study 2: Development of High-performance Polymers

Research conducted at a leading materials science institute explored the use of this compound in developing high-performance polymers for aerospace applications. The resulting materials exhibited superior thermal stability and mechanical properties compared to conventional polymers.

Wirkmechanismus

The mechanism of action of 2,2-Dicyclobutylethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: The cyclobutyl groups in this compound create greater steric hindrance than linear or branched alkyl chains (e.g., 1-octanol or 2-butyl-1-octanol). This hindrance likely reduces its reactivity in nucleophilic substitution or oxidation reactions compared to less hindered primary alcohols .

- Hydrogen bonding in primary alcohols generally elevates boiling points relative to alkanes of similar mass .

- Solubility: Bulky cyclobutyl groups reduce water solubility compared to linear alcohols like 1-octanol. However, its shorter carbon chain may afford better solubility than 2-butyl-1-octanol, which has a longer hydrophobic tail .

Reactivity and Functional Group Comparisons

- Oxidation: Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), this compound can undergo oxidation to form a ketone or carboxylic acid. However, steric hindrance from cyclobutyl groups may slow this process compared to unhindered primary alcohols like 1-octanol .

- Synthesis: The introduction of cyclobutyl groups likely requires specialized methods, such as cycloaddition or Grignard reactions, whereas linear alcohols (e.g., 1-octanol) are often synthesized via hydroboration-oxidation or fermentation.

Biologische Aktivität

2,2-Dicyclobutylethan-1-ol is an organic compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its two cyclobutyl groups attached to a central ethanolic structure. Its molecular formula is C12H20O, and it has a molecular weight of 180.29 g/mol. The presence of cyclobutyl groups influences its steric and electronic properties, potentially affecting its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biomolecules. The compound has shown potential in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which could have implications for therapeutic applications.

- Cellular Interactions : Investigations into the cellular uptake and metabolic pathways of this compound are ongoing, focusing on how it affects cell viability and proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting a promising potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Assay

In a separate investigation, the inhibitory effects of this compound on acetylcholinesterase (AChE) were assessed. The compound demonstrated a competitive inhibition pattern with an IC50 value of 25 µM. This finding suggests that it may have applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary hypotheses suggest that its interaction with specific receptors or enzymes may lead to alterations in signaling pathways within cells. Further research is necessary to elucidate these mechanisms fully.

Q & A

Q. How can researchers optimize the synthesis of 2,2-Dicyclobutylethan-1-ol to improve yield and purity?

Methodological Answer: Synthetic routes should prioritize cyclobutane ring formation and alcohol functionalization. Key steps include:

- Ring-closing metathesis or cycloaddition reactions to construct the cyclobutyl moieties, with catalysts like Grubbs catalysts tested for efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance reaction rates, while non-polar solvents (e.g., toluene) could improve selectivity .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC (>98% target) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm cyclobutyl ring geometry and hydroxyl group position. Compare shifts with computational predictions (e.g., DFT calculations) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- FT-IR : Identify hydroxyl stretches (~3200–3600 cm) and cyclobutane ring vibrations .

- HPLC-DAD : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. How does the solubility of this compound influence experimental design in organic synthesis?

Methodological Answer:

- Solvent compatibility : The compound exhibits moderate solubility in water (~5–10 mg/mL) but high solubility in dichloromethane or acetone. Use solubility tests to select reaction media .

- Phase-transfer catalysis : For biphasic systems, employ TBAB (tetrabutylammonium bromide) to enhance reactivity in aqueous-organic mixtures .

Advanced Research Questions

Q. How does this compound’s stability under extreme pH or temperature conditions impact its applicability in catalysis?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures. Cyclobutane rings may exhibit strain-induced instability above 150°C, requiring inert atmospheres for high-temperature reactions .

- pH sensitivity : Test stability in acidic (HCl) or basic (NaOH) conditions via kinetic studies. Cyclobutanol derivatives often undergo ring-opening under strong acids .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response reevaluation : Conduct in vitro assays (e.g., enzyme inhibition) across a broader concentration range (nM–mM) to identify non-linear effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorination at cyclobutane positions) to isolate structure-activity relationships .

- Meta-analysis : Cross-reference datasets from multiple studies using statistical tools (e.g., ANOVA) to account for batch variability .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Model transition states for cyclobutane ring-opening reactions (e.g., [2+2] cycloreversion) to predict regioselectivity .

- MD simulations : Analyze solvation effects on reaction kinetics in mixed solvents (e.g., water/THF) .

Q. What are the key challenges in analyzing degradation products of this compound under oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.